n-Ethylhexanamide
Overview
Description
n-Ethylhexanamide: is an organic compound with the molecular formula C8H17NO . It is a member of the amide family, characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom. This compound is known for its applications in various fields, including organic synthesis and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: n-Ethylhexanamide can be synthesized through the reaction of hexanoic acid with ethylamine. The reaction typically involves the use of a dehydrating agent such as thionyl chloride to facilitate the formation of the amide bond. The process can be summarized as follows:
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Hexanoic Acid to Hexanoyl Chloride:
- Hexanoic acid is reacted with thionyl chloride (SOCl2) to form hexanoyl chloride.
- Reaction conditions: Reflux in dry benzene at 75-80°C for 4.5 hours .
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Hexanoyl Chloride to this compound:
- Hexanoyl chloride is then reacted with ethylamine to form this compound.
- Reaction conditions: The reaction mixture is cooled, and the product is isolated by extraction and purification .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures efficient production with high yields.
Chemical Reactions Analysis
Types of Reactions: n-Ethylhexanamide undergoes various chemical reactions, including:
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Oxidation:
- Oxidation of this compound can lead to the formation of corresponding carboxylic acids.
- Common reagents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
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Reduction:
- Reduction of this compound can yield primary amines.
- Common reagents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
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Substitution:
- This compound can undergo nucleophilic substitution reactions, where the amide group is replaced by other functional groups.
- Common reagents: Halides, alkylating agents.
Major Products Formed:
- Oxidation: Hexanoic acid derivatives.
- Reduction: Ethylhexylamine.
- Substitution: Various substituted amides depending on the reagents used.
Scientific Research Applications
n-Ethylhexanamide has a wide range of applications in scientific research:
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Chemistry:
- Used as an intermediate in organic synthesis.
- Employed in the study of reaction mechanisms and kinetics.
-
Biology:
- Investigated for its potential biological activities and interactions with biomolecules.
- Used in the development of bioactive compounds.
-
Medicine:
- Explored for its potential therapeutic properties.
- Studied for its role in drug design and development.
-
Industry:
- Utilized in the production of specialty chemicals and materials.
- Applied in the formulation of various industrial products .
Mechanism of Action
The mechanism of action of n-Ethylhexanamide involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact mechanism depends on the specific application and context in which this compound is used .
Comparison with Similar Compounds
Hexanamide: Similar structure but lacks the ethyl group.
N-Methylhexanamide: Contains a methyl group instead of an ethyl group.
N-Propylhexanamide: Contains a propyl group instead of an ethyl group.
Uniqueness of n-Ethylhexanamide:
- The presence of the ethyl group in this compound provides unique steric and electronic properties, influencing its reactivity and interactions.
- Compared to similar compounds, this compound may exhibit different biological activities and chemical behaviors due to the ethyl substitution.
Properties
IUPAC Name |
N-ethylhexanamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-3-5-6-7-8(10)9-4-2/h3-7H2,1-2H3,(H,9,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZWNNMQUYVVGJM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)NCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30291429 | |
Record name | n-ethylhexanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30291429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13092-79-0 | |
Record name | NSC75457 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75457 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | n-ethylhexanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30291429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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